Calcium, bromophenyl-

Description

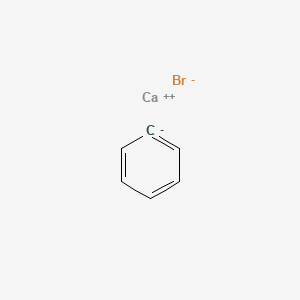

Structure

2D Structure

Properties

CAS No. |

42282-79-1 |

|---|---|

Molecular Formula |

C6H5BrCa |

Molecular Weight |

197.09 g/mol |

IUPAC Name |

calcium;benzene;bromide |

InChI |

InChI=1S/C6H5.BrH.Ca/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 |

InChI Key |

XMYOTXWMRTWDNF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[C-]C=C1.[Ca+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Bromophenylcalcium Derivatives

Direct Reductive Metalation of Aryl Bromides with Activated Calcium

The direct insertion of calcium metal into the carbon-bromine bond of an aryl bromide represents the most straightforward approach to forming bromophenylcalcium compounds. However, the success of this method is critically dependent on overcoming the inherent low reactivity of bulk calcium metal, which is often passivated by a surface oxide layer. To this end, various activation techniques have been developed.

Overview of Calcium Activation Techniques (e.g., Rieke Calcium, Mechanical Activation)

Rieke Calcium: A significant breakthrough in organocalcium chemistry was the development of "Rieke calcium," a highly reactive form of the metal. This activated calcium is typically prepared by the reduction of a calcium salt, such as calcium bromide (CaBr₂) or calcium iodide (CaI₂), with a stoichiometric amount of an alkali metal reductant in an ethereal solvent. The most common reductant is pre-formed lithium biphenylide, which reduces the calcium salt to a finely divided, highly reactive calcium species that is soluble or suspended in the reaction medium. nih.govacs.org This method allows for the subsequent reaction with aryl halides, including bromobenzene (B47551), at low temperatures to form the corresponding arylcalcium halide. patsnap.com

The general scheme for the preparation of Rieke calcium and its subsequent reaction is as follows:

Formation of the reductant: 2 Li + Biphenyl → Lithium biphenylide

Reduction of the calcium salt: CaBr₂ + 2 Lithium biphenylide → "Ca*" (Rieke Calcium) + 2 LiBr + 2 Biphenyl

Formation of the organocalcium reagent: "Ca*" + Ar-Br → Ar-Ca-Br

Mechanical Activation: An alternative, solvent-free approach to activating calcium is through mechanical activation, typically using a ball mill. nih.gov This mechanochemical method involves milling commercially available calcium granules or turnings, which increases the surface area and removes the passivating oxide layer, thereby enhancing reactivity. This technique has been successfully employed in the solid-state synthesis of various organometallic reagents and in cross-coupling reactions. While direct, detailed studies on the mechanochemical synthesis of bromophenylcalcium are emerging, the methodology shows significant promise for a more sustainable and efficient preparation of these reagents.

Solvent System Considerations in Direct Synthesis (e.g., Ethereal, Polyethereal, Hydrocarbon Media)

The choice of solvent is crucial in the synthesis of bromophenylcalcium derivatives, as it influences the solubility, stability, and reactivity of the organometallic species formed.

Ethereal Solvents: Tetrahydrofuran (B95107) (THF) is the most commonly employed solvent for the synthesis of arylcalcium halides. patsnap.comresearchgate.net It effectively solvates the organocalcium species, forming stable adducts such as [PhCaBr(THF)₄], which has been isolated and characterized. patsnap.com The coordination of THF molecules to the calcium center stabilizes the reagent and prevents its aggregation and decomposition. Other ethereal solvents like diethyl ether can also be used, though the stability and solubility of the resulting organocalcium compound may differ.

Polyethereal Solvents: Polyethers, such as dimethoxyethane (DME), can also be used. These solvents can lead to a higher coordination number at the calcium center, which can, in turn, enhance the thermal stability of the resulting organocalcium complex. For instance, the complex [PhCaI(THF)(DME)₂] exhibits greater thermal stability than its counterpart containing only THF ligands. patsnap.com

Hydrocarbon Media: The preparation of organocalcium halides in hydrocarbon solvents is generally more challenging due to the poor solubility of the resulting compounds. However, for certain applications, the use of non-coordinating hydrocarbon solvents may be desirable to modulate the reactivity of the organocalcium reagent.

The table below summarizes the role of different solvent types in the synthesis of bromophenylcalcium derivatives.

| Solvent Type | Examples | Role in Synthesis |

| Ethereal | Tetrahydrofuran (THF), Diethyl ether | Solvation and stabilization of the organocalcium species, formation of stable adducts. THF is most common. |

| Polyethereal | Dimethoxyethane (DME) | Can increase the coordination number and thermal stability of the organocalcium complex. |

| Hydrocarbon | Hexane, Toluene | Generally poor solubility of organocalcium halides, but may be used to alter reactivity. |

Influence of Aryl Bromide Substrate Structure on Reaction Efficiency and Selectivity

The structure of the aryl bromide substrate, particularly the nature and position of substituents on the aromatic ring, can significantly impact the efficiency and selectivity of the direct metalation reaction.

Electron-withdrawing groups on the aryl bromide can facilitate the oxidative addition of calcium to the carbon-bromine bond. Conversely, sterically demanding substituents, especially in the ortho position, may hinder the reaction. Theoretical studies on related amination reactions of aryl halides suggest that Hammett parameters, which quantify the electron-donating or -withdrawing ability of substituents, can be a useful predictor of reactivity. For instance, a strong correlation has been found between the activation energies of C-N bond formation and the Hammett σ parameters of the substituents on the aryl halide. A similar trend is expected for the formation of the C-Ca bond.

The table below illustrates the expected effect of different substituent types on the direct synthesis of substituted bromophenylcalcium derivatives, based on general principles of organometallic synthesis.

| Substituent on Aryl Bromide | Expected Effect on Reaction Rate | Rationale |

| Electron-withdrawing (e.g., -CF₃, -CN) | Increase | Makes the aromatic ring more electron-deficient, facilitating oxidative addition. |

| Electron-donating (e.g., -CH₃, -OCH₃) | Decrease | Increases the electron density of the aromatic ring, making oxidative addition less favorable. |

| Sterically bulky (e.g., -C(CH₃)₃) | Decrease | Hinders the approach of the calcium metal to the C-Br bond. |

Indirect Synthesis Approaches via Transmetalation Reactions

An alternative to direct metalation is the preparation of bromophenylcalcium derivatives through transmetalation, which involves the transfer of the bromophenyl group from a more reactive organometallic precursor to a calcium salt.

Transmetalation from Organolithium or Organomagnesium Reagents to Calcium

This method typically involves the reaction of a pre-formed organolithium or organomagnesium compound with a calcium halide, most commonly anhydrous calcium bromide (CaBr₂).

From Organolithium Reagents: Phenyllithium can be reacted with CaBr₂ in an ethereal solvent to yield the corresponding bromophenylcalcium, with the formation of lithium bromide as a byproduct. The equilibrium of this reaction is driven by the formation of the more stable organocalcium species.

From Organomagnesium Reagents (Grignard Reagents): Phenylmagnesium bromide, a readily available Grignard reagent, can also undergo transmetalation with CaBr₂. This approach is particularly useful as it leverages the well-established chemistry of Grignard reagents. The reaction proceeds via an exchange of the metal centers.

The general equation for transmetalation is:

M-R + CaX₂ → R-Ca-X + MX (where M = Li, MgX; R = bromophenyl; X = Br)

Halogen-Exchange Reactions Leading to Bromophenylcalcium Intermediates

Halogen-metal exchange is a powerful method for the synthesis of organometallic compounds, particularly organolithiums. patsnap.com This reaction can also be applied to the synthesis of organocalcium intermediates. In this context, an organocalcium reagent with a more basic carbanion can react with an aryl bromide to generate a new organocalcium species and a new organic halide.

For instance, an alkylcalcium halide (R-Ca-X, where R is alkyl) could potentially react with bromobenzene to form bromophenylcalcium bromide and the corresponding alkyl halide. However, the equilibrium of this reaction will depend on the relative stability of the carbanionic components. More commonly, a bromine-lithium exchange is first performed on a bromoaryl compound, and the resulting aryllithium can then be used in a transmetalation reaction with a calcium salt as described in the previous section.

In Situ Generation Strategies for Bromophenylcalcium Species

The inherent reactivity of organocalcium compounds like bromophenylcalcium presents a significant challenge for their isolation and storage. wikipedia.org Consequently, in situ generation, where the reagent is formed and immediately used in a subsequent reaction, has become a pivotal strategy in organocalcium chemistry. rsc.orgresearchgate.net This approach circumvents the problems associated with the stability of these highly reactive species. wikipedia.org

Continuous Formation and Consumption Protocols (e.g., Grignard-type reactions)

The synthesis of bromophenylcalcium derivatives often mirrors the well-known Grignard reaction, involving the direct reaction of an aryl halide with calcium metal. rsc.org However, a key challenge in organocalcium chemistry is the discrepancy between the low reducing power of calcium metal and the high reactivity of the resulting organocalcium product. rsc.orgresearchgate.net This has spurred the development of protocols where the highly reactive bromophenylcalcium is generated and consumed in a continuous manner.

Continuous flow systems, analogous to those used for optimizing Grignard reagent synthesis, are particularly effective. researchgate.netnih.gov In such a setup, a solution of the bromo-aryl precursor is passed through a reactor containing activated calcium metal. The newly formed bromophenylcalcium species is then immediately mixed with a stream of a substrate in a subsequent reaction zone. This ensures that the concentration of the highly reactive organocalcium reagent remains low at all times, as it is consumed as soon as it is formed. researchgate.net

This immediate consumption can follow several pathways, including:

Addition to Polar π-Systems (iGAM): The in situ generated bromophenylcalcium can be immediately added to electrophiles like aldehydes, ketones, or esters. rsc.orgmasterorganicchemistry.com This is a classic Grignard-type reaction, forming a new carbon-carbon bond. masterorganicchemistry.com For instance, reaction with a ketone would yield a tertiary alcohol after an acidic workup.

Metalation of H-Acidic Compounds (iGMM): The strong basicity of organocalcium compounds allows them to deprotonate a wide range of acidic hydrocarbons, amines, and phosphines. rsc.orgresearchgate.net

The continuous nature of these protocols allows for precise control over reaction parameters such as stoichiometry, temperature, and reaction time, which is often difficult to achieve in traditional batch syntheses. nih.gov

Advantages of In Situ Generation for Preparative Organic Chemistry

The use of in situ generation strategies for bromophenylcalcium offers several distinct advantages for organic synthesis:

Overcoming Reagent Instability: Organocalcium compounds are generally more reactive and less stable than their organomagnesium (Grignard) counterparts. wikipedia.org In situ generation bypasses the need to isolate and store these often-unstable intermediates, which might otherwise decompose. wikipedia.orgresearchgate.net

Enhanced Selectivity and Yield: By maintaining a low concentration of the reactive bromophenylcalcium species, side reactions are significantly minimized. researchgate.net For example, in Grignard-type syntheses, continuous processes can reduce the formation of undesired Wurtz coupling products, which occurs when the organometallic reagent reacts with the starting halide. researchgate.net This leads to higher product quality and improved yields.

Improved Safety and Scalability: The high reactivity of organometallic reagents can lead to highly exothermic reactions. Continuous flow systems offer superior heat management compared to large-scale batch reactors, thus enhancing operational safety. nih.gov Furthermore, these processes are often more readily and robustly scaled up from laboratory to industrial production. nih.gov

Access to Novel Reactivity: The ability to generate and use these potent reagents on demand opens the door to a wider range of chemical transformations. rsc.org It allows chemists to harness the unique reactivity of organocalcium compounds, which can differ from that of Grignard or organolithium reagents, enabling new synthetic pathways. wikipedia.orgrsc.orgresearchgate.net For example, the facile deprotonation of certain ethers is a characteristic reaction that highlights their distinct basicity. wikipedia.org

Mechanistic Insights into Bromophenylcalcium Reactivity

Electron Transfer Pathways in Direct Metalation Reactions

The formation of arylcalcium halides, such as bromophenylcalcium, from the direct reaction of an aryl halide with calcium metal is believed to proceed through a series of electron transfer steps. This process is analogous to the well-studied formation of Grignard reagents. schnyderchemsafety.comwikipedia.orgthermofisher.comwikipedia.orgmt.com The initial step involves the transfer of an electron from the surface of the magnesium metal to the organic halide. schnyderchemsafety.com

Investigation of Radical Anion Intermediates and Their Stability

A key feature of the direct metalation reaction is the proposed formation of a radical anion intermediate. nih.gov In the case of bromophenylcalcium synthesis, an electron is transferred from the calcium metal to the bromobenzene (B47551) molecule, generating a bromophenyl radical anion. This transient species is highly reactive and plays a pivotal role in the subsequent bond-forming steps.

The formation of radical intermediates is a common theme in reactions involving Grignard reagents and other organometallic compounds. mt.com These radicals can participate in various side reactions, but their primary role in the formation of the main product is a topic of continuous study.

Computational Verification of Reaction Pathways and Energy Landscapes

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms in organometallic chemistry. researchgate.netnih.govresearchgate.netd-nb.inforesearchgate.netnih.govnih.gov While direct computational studies specifically on the formation of bromophenylcalcium are not extensively available in the literature, analogous systems, such as the formation of aryl Grignard reagents, have been investigated theoretically.

DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates and thereby providing a detailed picture of the reaction pathway. researchgate.net For the formation of Grignard reagents, computational studies have explored both radical and non-radical mechanisms. These studies help in understanding the factors that favor one pathway over another, such as the nature of the halide, the solvent, and the state of the metal surface.

Coordination Chemistry and Ligand Effects on Bromophenylcalcium Reactivity

The reactivity of bromophenylcalcium is profoundly influenced by its coordination environment. The calcium center is a Lewis acid and readily coordinates with solvent molecules and other ligands, which in turn modulates its reactivity and stability.

Role of Neutral Coordinating Ligands (e.g., Tetrahydrofuran (B95107), Pentamethyldiethylenetriamine)

Ethereal solvents, particularly tetrahydrofuran (THF), are commonly used in the synthesis and reactions of organocalcium compounds. wikipedia.orglookchem.com THF molecules coordinate to the calcium center, stabilizing the organometallic species and preventing its aggregation. The coordination of THF is crucial for the solubility and reactivity of bromophenylcalcium. However, the high reactivity of some arylcalcium halides can lead to the cleavage of the THF ring, a common degradation pathway. lookchem.com

The denticity and steric bulk of neutral ligands play a significant role in the structure of the resulting complexes. For instance, the use of the tridentate ligand pentamethyldiethylenetriamine (PMDTA) with diphenylcalcium leads to the formation of a mononuclear complex, [Ca(Ph)2(pmdta)(thf)], where the calcium atom is hexa-coordinated. lookchem.com In contrast, the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA) can form dinuclear complexes with diphenylcalcium. lookchem.com This demonstrates that the nature of the neutral ligand can be tailored to control the nuclearity and coordination sphere of the calcium center, thereby influencing its reactivity.

Computational studies on the solvation of organolithium compounds, which are analogous to organocalcium compounds, have shown that the coordination of THF can significantly impact their configurational stability. schnyderchemsafety.comresearchgate.net Similar computational investigations on bromophenylcalcium would be beneficial to quantify the energetic effects of THF and PMDTA coordination.

Influence of Anionic Ligands on the Calcium Center's Electrophilicity

The nature of the anionic ligand directly attached to the calcium center also has a profound effect on the compound's properties. In bromophenylcalcium, the bromide anion is an integral part of the molecule. The electronegativity and size of the halide can influence the polarity of the Ca-C bond and the Lewis acidity of the calcium center.

While specific studies on the influence of the bromide ligand on the electrophilicity of the calcium in bromophenylcalcium are limited, general principles of coordination chemistry suggest that the halide plays a crucial role. The Schlenk equilibrium, a well-known phenomenon in Grignard chemistry, also applies to organocalcium halides, leading to the formation of diarylcalcium and calcium dihalide species. wikipedia.org This equilibrium is influenced by the solvent and the nature of the halide.

The substitution of the halide anion with other anionic ligands can be used to modify the reactivity of the organocalcium compound. For example, the addition of potassium tert-butoxide to arylcalcium iodides is a method used to synthesize diarylcalcium complexes. lookchem.com This highlights how the anionic ligand environment can be manipulated to access different organocalcium species with potentially altered reactivity profiles. The electrophilicity of the calcium center is a key determinant of its reactivity towards nucleophiles and its catalytic activity, and the anionic ligand is a critical handle for tuning this property.

Fundamental Debates on Calcium Bonding and the Role of d-Orbital Participation

The nature of the chemical bond between calcium and carbon in organocalcium compounds is a topic of fundamental interest and some debate. Traditionally, alkaline earth metals like calcium are considered to engage in bonding primarily through their s- and p-orbitals. However, for heavier alkaline earth metals, including calcium, there is growing evidence suggesting the involvement of their vacant (n-1)d orbitals in chemical bonding. nih.govCurrent time information in Pune, IN.

Theoretical investigations have indicated that the (n-1)d orbitals of heavier alkaline earth metals are energetically accessible and can participate in bonding, particularly in complexes where the metal center is sufficiently positively charged. nih.gov This d-orbital participation can lead to more covalent character in the metal-ligand bonds and can influence the geometry and reactivity of the complexes.

The debate surrounding d-orbital participation is significant as it challenges the traditional classification of calcium as a main-group element and suggests it can exhibit some characteristics of a transition metal. This has implications for understanding the unique reactivity of organocalcium compounds and for the rational design of new calcium-based reagents and catalysts.

Reactivity and Synthetic Applications of Bromophenylcalcium Reagents

Grignard-Type Reactions (Nucleophilic Additions)

Analogous to Grignard reagents, bromophenylcalcium exhibits classic nucleophilic addition reactivity towards a range of electrophilic functional groups. The highly polarized carbon-calcium bond renders the phenyl group strongly nucleophilic, facilitating the formation of new carbon-carbon bonds.

Addition to Carbonyl Compounds (e.g., Ketones, Aldehydes, Esters)

Bromophenylcalcium readily adds to the electrophilic carbon of carbonyl compounds. The reaction with aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. The general mechanism involves the nucleophilic attack of the bromophenyl moiety on the carbonyl carbon, forming a calcium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

The reaction of arylcalcium halides with carbonyl compounds is a well-established transformation. For instance, the addition of phenylcalcium iodide to various aldehydes and ketones proceeds in good yields. It is important to note that due to the high reactivity of organocalcium reagents, these reactions are typically conducted at low temperatures to minimize side reactions.

With esters, the reaction typically proceeds with the addition of two equivalents of the bromophenylcalcium reagent. The initial nucleophilic addition to the ester carbonyl is followed by the elimination of the alkoxy group to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the organocalcium reagent to afford a tertiary alcohol after workup.

Table 1: Illustrative Grignard-Type Additions of Arylcalcium Halides to Carbonyls

| Electrophile | Arylcalcium Halide (Analogue) | Product Type |

| Aldehyde (R-CHO) | Phenylcalcium Iodide | Secondary Alcohol (R-CH(OH)Ph) |

| Ketone (R-CO-R') | Phenylcalcium Iodide | Tertiary Alcohol (R-C(OH)(Ph)R') |

| Ester (R-COOR') | Phenylcalcium Iodide | Tertiary Alcohol (R-C(OH)Ph₂) |

Note: The data in this table is generalized based on the reactivity of analogous arylcalcium halides due to the limited specific data for bromophenylcalcium.

Addition to Imines and Nitriles

The nucleophilic character of bromophenylcalcium also extends to reactions with imines and nitriles, providing synthetic routes to amines and ketones.

The addition of organocalcium reagents to imines results in the formation of the corresponding amido calcium complexes. nih.gov Subsequent hydrolysis of these intermediates yields secondary amines. This reaction provides a valuable method for the construction of carbon-nitrogen bonds.

In the case of nitriles, the nucleophilic attack of the bromophenyl group on the electrophilic carbon of the nitrile function leads to the formation of an intermediate imine salt. This intermediate is then hydrolyzed during the workup to produce a ketone. This two-step process allows for the synthesis of unsymmetrical ketones. ethernet.edu.et

Cross-Coupling Reactions Involving Bromophenylcalcium Intermediates

Bromophenylcalcium reagents are valuable precursors for various cross-coupling reactions, enabling the formation of biaryl systems and other coupled products. These reactions can proceed through both metal-catalyzed and non-catalytic pathways.

Metal-Catalyzed Cross-Couplings (e.g., Formation of Organocalcium Cuprates)

While less common than palladium- or nickel-catalyzed cross-couplings of other organometallics, organocalcium reagents can be utilized in metal-catalyzed transformations. A key strategy involves the transmetalation of the organocalcium compound to a more synthetically versatile organocuprate species.

The reaction of an arylcalcium halide with a copper(I) salt, such as copper(I) iodide, generates a calcium cuprate. These cuprates can then participate in coupling reactions with a variety of organic electrophiles, including other aryl halides. This approach has been successfully employed for the synthesis of biaryl compounds.

Non-Catalytic Cross-Coupling Pathways (e.g., Wurtz-type Coupling)

Bromophenylcalcium can also engage in non-catalytic cross-coupling reactions, reminiscent of the classic Wurtz and Wurtz-Fittig reactions. wikipedia.orgwikipedia.orgquora.comorganic-chemistry.orgbyjus.com In these processes, the highly reactive organocalcium reagent can react with another molecule of an aryl halide or an alkyl halide to form a new carbon-carbon bond.

For instance, the reaction of a phenylcalcium derivative with a bromoarene has been shown to yield biaryl products without the need for a transition metal catalyst. nih.gov The mechanism is thought to involve a nucleophilic attack of the organocalcium species on the bromoarene.

The traditional Wurtz-Fittig reaction involves the coupling of an aryl halide and an alkyl halide using sodium metal. wikipedia.orgorganic-chemistry.orgbyjus.com A similar transformation can be envisioned with bromophenylcalcium, where it would react with an alkyl halide to produce an alkyl-substituted aromatic compound. However, such reactions can be prone to side reactions, including homocoupling, and thus may have limited synthetic utility.

Table 2: Overview of Cross-Coupling Strategies with Bromophenylcalcium

| Coupling Partner | Coupling Type | Catalyst/Reagent | Product Type |

| Aryl Halide | Metal-Catalyzed | Cu(I) salt (to form cuprate) | Biaryl |

| Aryl Bromide | Non-Catalytic | None | Biaryl |

| Alkyl Halide | Non-Catalytic (Wurtz-Fittig type) | None | Alkylarene |

Metalation and Protonolysis Reactions Mediated by Bromophenylcalcium

The pronounced basicity of bromophenylcalcium makes it a useful reagent for deprotonation reactions, including metalation and simple protonolysis.

Organocalcium compounds are known to be strong bases, capable of deprotonating a variety of acidic C-H bonds. researchgate.net This reactivity can be harnessed for the metalation of other aromatic compounds, creating new organocalcium species that can then be trapped with various electrophiles. This process is analogous to directed ortho-metalation reactions seen with organolithium reagents.

Protonolysis is a fundamental reaction of any highly reactive organometallic compound. The reaction of bromophenylcalcium with a proton source, such as water, alcohols, or even terminal alkynes, results in the formation of benzene (B151609) and the corresponding calcium salt. This reaction underscores the need for anhydrous conditions when handling and utilizing bromophenylcalcium reagents for other synthetic purposes. The high reactivity towards protons also provides a method for the indirect introduction of deuterium (B1214612) or tritium (B154650) onto an aromatic ring by quenching the organocalcium reagent with the corresponding labeled water.

Regioselectivity and Stereoselectivity in Bromophenylcalcium-Mediated Transformations

The control of regioselectivity and stereoselectivity is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecular architectures. Organocalcium reagents, including bromophenylcalcium, are potent nucleophiles whose reactivity patterns are of significant interest. Due to their high reactivity, which surpasses that of the more common Grignard reagents, controlling the selectivity of their reactions can be challenging but also offers unique synthetic opportunities.

Regioselectivity refers to the preference for a reaction to occur at one position over another in a molecule with multiple reactive sites. In the context of bromophenylcalcium, this is particularly relevant in reactions such_as_ additions to α,β-unsaturated carbonyl compounds (1,2- vs. 1,4-addition) or in cross-coupling reactions with substituted aromatic substrates.

Recent studies have demonstrated the utility of well-defined phenylcalcium derivatives in regioselective C-C bond-forming reactions. For instance, hydrocarbon-soluble β-diketiminato phenylcalcium complexes have been shown to react with various aryl bromides to yield biaryl products through a selective, uncatalyzed cross-coupling process. d-nb.infonih.gov This transformation highlights the reagent's ability to selectively target the C-Br bond for nucleophilic aromatic substitution, leading to the formation of a single constitutional isomer. The reaction proceeds cleanly, demonstrating the high regioselectivity of these organocalcium species in discriminating between different potential reaction pathways. d-nb.info

The table below summarizes the regioselective formation of various biaryl compounds from the reaction of a β-diketiminato phenylcalcium hydride precursor with different bromoarenes.

| Bromoarene Substrate | Resulting Biaryl Product | Yield (%) |

|---|---|---|

| Bromobenzene (B47551) | Biphenyl | 95 |

| 4-Bromotoluene | 4-Methylbiphenyl | 89 |

| 1-Bromo-4-(tert-butyl)benzene | 4-tert-Butylbiphenyl | 93 |

| 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylbiphenyl | 85 |

Stereoselectivity involves the preferential formation of one stereoisomer over another. Achieving high stereoselectivity (enantio- or diastereoselectivity) with simple organometallic reagents often requires the use of chiral auxiliaries, ligands, or solvents. While organocalcium compounds have been explored in asymmetric catalysis, achieving high levels of stereocontrol with simple, achiral species like bromophenylcalcium is inherently difficult. The high reactivity and the dynamic nature of the Schlenk equilibrium in solution can complicate the formation of a single, well-defined chiral transition state.

Research into chiral calcium catalysts has shown that stereoselective transformations are possible. For example, calcium alkoxides combined with chiral ligands have been used for asymmetric aldol (B89426) reactions and Michael additions. cmu.edu In a study on chiral organocalcium complexes for hydrosilylation and hydroamination reactions, it was found that the observed enantioselectivity was generally low. cmu.edu This was attributed to the Schlenk equilibrium favoring the formation of homoleptic calcium species, which are not chiral and thus cannot induce high enantioselectivity. cmu.edu These findings suggest that while the calcium center is capable of mediating stereoselective processes, it requires a carefully designed and stable chiral coordination environment, which is not present when using a simple reagent like bromophenylcalcium in an achiral solvent.

Applications in Polymer Synthesis via Organocalcium Intermediates

Organocalcium compounds, including arylcalcium halides like bromophenylcalcium, are recognized as potent initiators for anionic polymerization. d-nb.info This type of chain-growth polymerization is crucial for synthesizing polymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). wikipedia.org

The initiation step involves the nucleophilic attack of the carbanionic part of the organocalcium reagent (the bromophenyl anion in this case) on a vinyl monomer. This process creates a new propagating anionic chain end, which then continues to add monomer units.

A key advantage of using such initiators is the potential for "living" polymerization. wikipedia.org In a living system, the chain-termination and chain-transfer steps are effectively absent. This allows the polymer chains to remain active even after all the monomer has been consumed. Consequently, this method enables the synthesis of advanced polymer architectures such as block copolymers, which can be formed by the sequential addition of different monomers to the still-active polymer chain. wikipedia.org

While organolithium compounds are the most common initiators for commercial anionic polymerization, organocalcium reagents offer an alternative based on a more abundant and less pyrophoric metal. uni-bayreuth.de They are particularly effective for the polymerization of activated vinyl monomers such as styrenes and (meth)acrylates. nih.gov The choice of solvent plays a critical role, with polar solvents like tetrahydrofuran (B95107) (THF) generally accelerating the polymerization rate by solvating the calcium counter-ion and promoting the formation of more reactive, separated ion pairs. uni-bayreuth.de

The following table presents illustrative data for the anionic polymerization of a common monomer, demonstrating the typical control over molecular weight and polydispersity achievable with organometallic initiators of this class. Specific data for bromophenylcalcium as an initiator is not widely available in the literature; this table serves as a representative example of the results expected from such a living anionic polymerization process.

| Monomer | Initiator System | Monomer/Initiator Ratio | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI, Mw/Mn) |

|---|---|---|---|---|

| Styrene | Aryl-Alkaline Earth Halide/THF | 100 | 10,500 | 1.05 |

| Styrene | Aryl-Alkaline Earth Halide/THF | 200 | 21,200 | 1.04 |

| Methyl Methacrylate (B99206) | Aryl-Alkaline Earth Halide/THF | 150 | 15,300 | 1.12 |

| Methyl Methacrylate | Aryl-Alkaline Earth Halide/THF | 250 | 25,800 | 1.15 |

The stereochemistry of the resulting polymer (tacticity) can also be influenced by the nature of the initiator and the reaction conditions. For instance, the syndiospecific living anionic polymerization of methyl methacrylate can be achieved with certain metal-based initiating systems, demonstrating that the counter-ion plays a crucial role in controlling the stereochemical outcome of monomer addition. nih.gov

Advanced Characterization Techniques and Computational Studies of Bromophenylcalcium Compounds

Spectroscopic Methods for Mechanistic Elucidation (e.g., In Situ Spectroscopy)

Understanding the formation and subsequent reactions of bromophenylcalcium requires monitoring the transient species and intermediates that exist only under specific reaction conditions. In situ spectroscopy is an indispensable tool for this purpose, allowing for real-time analysis of the reaction mixture without disturbing the system. wiley.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for identifying and quantifying species in solution. researchgate.net For the synthesis of bromophenylcalcium, typically formed from an aryl halide and calcium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF), ¹H and ¹³C NMR can track the consumption of the bromophenyl precursor and the appearance of the organocalcium product. researchgate.netrsc.org Special high-pressure NMR tubes can be employed to study these reactions under elevated temperatures and pressures, which is often necessary to overcome the inertness of calcium metal. wiley.com

By monitoring the reaction over time, it is possible to identify key intermediates and side products. For instance, the mechanism may involve single electron transfer steps, forming radical species that can be detected using specialized techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. In situ NMR can also reveal the presence of Schlenk-type equilibria, where the heteroleptic bromophenylcalcium (Ph-Ca-Br) might disproportionate into its homoleptic counterparts, diphenylcalcium (Ph₂Ca) and calcium bromide (CaBr₂). researchgate.net The data gathered from these spectroscopic methods are vital for constructing a detailed reaction mechanism and optimizing reaction conditions to maximize the yield of the desired product. acs.orgacs.org

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography provides definitive, high-resolution structural information at the atomic level, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org For bromophenylcalcium compounds, which are often complexed with solvent molecules like THF to achieve stability, single-crystal X-ray diffraction is the gold standard for determining their molecular architecture. eurekalert.org

A crystal structure of a bromophenylcalcium compound would reveal critical details about its coordination environment. The calcium center is typically coordinated to the carbon atom of the phenyl ring, the bromine atom, and several solvent molecules. The number of coordinated solvent molecules, known as the coordination number, is a key determinant of the compound's stability and reactivity.

Bond lengths are another fundamental parameter obtained from crystallographic analysis. gla.ac.uk The lengths of the Ca-C and Ca-Br bonds provide direct insight into the nature of the bonding. A shorter bond generally indicates a stronger interaction. Comparing these bond lengths to those in other organometallic compounds offers a deeper understanding of the electronic effects at play.

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from an X-ray crystallographic analysis of a solvated bromophenylcalcium monomer.

| Parameter | Value | Significance |

|---|---|---|

| Coordination Number of Ca | 6 | Indicates a hexacoordinate calcium center, common for stabilization. |

| Coordination Geometry | Distorted Octahedral | Reflects the arrangement of phenyl, bromo, and THF ligands. |

| Ca-C Bond Length (Å) | 2.45 | Provides insight into the strength of the primary organometallic bond. |

| Ca-Br Bond Length (Å) | 2.90 | Characterizes the calcium-halogen interaction. |

| Ca-O(THF) Bond Lengths (Å) | 2.35 - 2.40 | Shows the interaction strength with solvating molecules. |

Crystal packing refers to the arrangement of individual molecules within the crystal lattice. iucr.orgunt.edu The forces governing this arrangement, including van der Waals forces and dipole-dipole interactions, can significantly influence the observed molecular structure and, by extension, the compound's stability. unt.edujournals.co.za In some cases, intermolecular interactions within the crystal can lead to the formation of dimeric or polymeric structures, which can alter the reactivity of the organocalcium species compared to its state in solution.

The way molecules pack can also affect their thermal stability; a denser, more efficiently packed crystal is often more stable. journals.co.za Analysis of the crystal packing can reveal subtle intermolecular interactions, such as weak hydrogen bonds or interactions between the calcium center of one molecule and the phenyl ring of another, which might prefigure aggregation behavior in solution or reactivity patterns in the solid state. acs.orgresearchgate.net

Theoretical and Computational Chemistry

Computational chemistry provides a powerful complement to experimental studies, offering insights into aspects of molecular systems that are difficult or impossible to observe directly. acs.org Methods like density functional theory (DFT) are used to model the electronic structure, predict geometries, and map out reaction pathways. numberanalytics.com

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and bonding. lsu.eduarxiv.org For bromophenylcalcium, these calculations can determine the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom.

This information is crucial for understanding the nature of the Ca-C bond—whether it is primarily ionic or covalent—and for predicting the molecule's reactivity. For example, mapping the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic or electrophilic attack. researchgate.net

| Calculated Property | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy (eV) | -5.2 | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy (eV) | -0.8 | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap (eV) | 4.4 | Relates to the electronic stability and reactivity of the molecule. |

| Calculated Ca-C Bond Length (Å) | 2.48 | Provides a theoretical geometry to compare with experimental X-ray data. |

| Partial Charge on Ca (a.u.) | +1.65 | Suggests a highly polar, largely ionic character for the Ca-C bond. |

One of the most significant applications of computational chemistry in this field is the modeling of reaction pathways. acs.orgnumberanalytics.com By calculating the potential energy surface for a reaction, chemists can map out the energetic landscape that connects reactants to products. lsu.edu This involves locating and characterizing the transition states—the high-energy structures that represent the energetic barrier to a reaction.

For the formation of bromophenylcalcium, computational models can elucidate the step-by-step mechanism, including the initial electron transfer from the calcium surface to the bromobenzene (B47551) molecule and the subsequent bond cleavage and formation steps. By comparing the energy barriers of different potential pathways, it is possible to determine the most likely reaction mechanism. researchgate.net These models can also predict the kinetic and thermodynamic favorability of a reaction, guiding the design of experiments and the development of new synthetic methodologies. nih.govepo.org

Prediction of Reactivity and Selectivity in Bromophenylcalcium Chemistry

The prediction of reactivity and selectivity in the chemistry of bromophenylcalcium and related arylcalcium compounds is a field increasingly reliant on advanced computational techniques. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and understanding the factors that govern the chemical behavior of these highly reactive species. d-nb.infonih.gov Computational studies, in conjunction with experimental observations, provide a detailed picture of the electronic and steric effects that dictate the outcomes of reactions involving arylcalcium reagents.

One of the key areas where computational prediction has proven invaluable is in understanding the formation of biaryls through the reaction of phenylcalcium derivatives with aryl bromides. d-nb.infonih.gov These reactions are of significant interest due to their potential for selective and uncatalyzed carbon-carbon bond formation.

Computational Analysis of Biaryl Formation

Recent research has focused on the reactivity of hydrocarbon-soluble β-diketiminato phenylcalcium derivatives in reactions with various aryl bromides. d-nb.infonih.gov Experimental studies have demonstrated that these reactions proceed selectively to yield unsymmetrical biaryls. d-nb.info To understand the underlying mechanism and the origin of this selectivity, DFT calculations have been employed.

The computational assessment of the reaction between a dinuclear phenylcalcium complex, such as [Ca{CH(SiMe3)2}2(Diox)2], and a bromoarene suggests a stepwise mechanism involving the retention of the dimeric calcium structure. d-nb.info The calculations indicate that the reaction proceeds via a nucleophilic aromatic substitution (SNA_r)-type displacement of the halide. d-nb.info This mechanistic insight is crucial for predicting the reactivity of different substituted bromophenylcalcium reagents and their selectivity towards various substrates.

The stability of the phenylcalcium reagents themselves has also been a subject of computational investigation. For instance, DFT calculations on a dinuclear β-diketiminato phenylcalcium hydride complex revealed the relative energies of different conformers. The orientation of the phenyl ring with respect to the calcium-calcium axis was found to significantly influence the stability of the complex. An optimized structure with a perpendicular orientation of the phenyl group was found to be more stable than a conformer with a coplanar arrangement, with a calculated energy difference of 4.6 (3.2) kcal·mol⁻¹. researchgate.net This type of detailed structural and energetic information is vital for predicting the most likely reactive species in solution.

The table below summarizes the computationally predicted relative stability of a phenylcalcium complex based on the orientation of the phenyl substituent.

| Conformer | Phenyl Ring Orientation Relative to Ca-C-Ca'-H Plane | Relative Stability (kcal·mol⁻¹) | Reference |

|---|---|---|---|

| Optimized Structure (9_opt) | Orthogonal | 0.0 | researchgate.net |

| Coplanar Structure | Coplanar | +4.6 (3.2) | researchgate.net |

This interactive table allows for the comparison of the relative stability of different conformers of a phenylcalcium complex as determined by DFT calculations.

Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of bromophenylcalcium reagents are influenced by several factors that can be modeled computationally:

Electronic Effects: The nature of substituents on the phenyl ring of the bromophenylcalcium reagent and on the reacting substrate can significantly alter the electronic properties of the molecules. Electron-donating groups can increase the nucleophilicity of the arylcalcium species, while electron-withdrawing groups on the substrate can make it more susceptible to nucleophilic attack. DFT calculations can quantify these effects by analyzing charge distributions and frontier molecular orbital energies.

Steric Hindrance: The steric bulk of the ligands on the calcium center and the substituents on the aromatic rings play a crucial role in determining the selectivity of the reaction. researchgate.net Computational models can predict how steric clashes in the transition state will favor one reaction pathway over another, leading to the selective formation of a particular product.

Reaction Pathways and Transition States: By mapping out the potential energy surface for a given reaction, computational chemistry can identify the most likely reaction pathways. d-nb.info The calculation of transition state structures and their corresponding activation energies allows for a quantitative prediction of reaction rates and selectivity. For example, a lower activation barrier for one pathway over a competing one indicates that the former will be the dominant reaction channel.

While the direct computational study of "bromophenylcalcium" as a specific entity is still an emerging area, the principles derived from the study of closely related phenylcalcium and arylcalcium systems provide a strong foundation for predicting its chemical behavior. d-nb.infonih.gov The synergy between experimental synthesis and advanced computational analysis is expected to continue to drive the rational design of selective reactions involving these important organometallic reagents.

Future Research Directions and Emerging Trends in Bromophenylcalcium Chemistry

The field of bromophenylcalcium chemistry is experiencing a resurgence, driven by the pursuit of more sustainable and efficient synthetic methodologies. As a less toxic and more abundant alternative to traditional organometallic reagents, organocalcium compounds are poised for significant advancements. Future research is concentrating on overcoming existing limitations and expanding the synthetic utility of these powerful reagents. Key areas of development include the creation of more stable and reactive precursors, their application in novel catalytic cycles, their use in creating specific three-dimensional molecular architectures, the adoption of environmentally friendly synthetic methods, and their integration into modern automated synthesis platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.